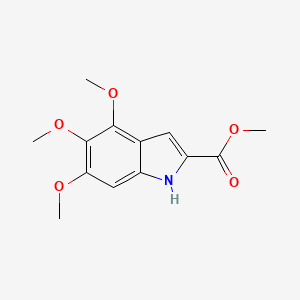

methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 265.27 g/mol It is an indole derivative, characterized by the presence of three methoxy groups at positions 4, 5, and 6 of the indole ring, and a carboxylate ester group at position 2

Métodos De Preparación

The synthesis of methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,5,6-trimethoxyindole and methyl chloroformate.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to deprotonate the indole nitrogen, facilitating nucleophilic attack on the methyl chloroformate.

Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.

Análisis De Reacciones Químicas

Methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that indole derivatives, including methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate, exhibit significant antitumor properties. The indole core is a common motif in many biologically active compounds and has been associated with the inhibition of cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Antiviral Properties

Indole derivatives have also been investigated for their antiviral activities. For instance, structural modifications of indole compounds have been linked to enhanced antiviral efficacy against several viruses, including HIV and herpes simplex virus. This compound may serve as a precursor for synthesizing more potent antiviral agents by leveraging its unique methoxy substitutions to enhance bioactivity and selectivity .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of indole derivatives. This compound may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Organic Chemistry

Building Block for Complex Molecules

In synthetic organic chemistry, this compound is utilized as a building block for the synthesis of more complex indole derivatives. Its methoxy groups can be selectively modified to introduce various functional groups, allowing for the creation of diverse chemical entities with tailored properties for specific applications .

Fischer Indole Synthesis

The compound can be employed in Fischer indole synthesis reactions, which are crucial for generating various substituted indoles. The unique electronic properties imparted by the methoxy groups facilitate the formation of indoles under mild conditions, making this compound a valuable reagent in synthetic methodologies aimed at developing new pharmaceuticals .

Table: Summary of Research Findings on this compound

Mecanismo De Acción

The mechanism of action of methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways.

Comparación Con Compuestos Similares

Methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate can be compared with other similar compounds to highlight its uniqueness:

Actividad Biológica

Methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields of medicine and biology.

Chemical Structure and Properties

This compound is an indole derivative characterized by three methoxy groups at the 4, 5, and 6 positions of the indole ring. This structure enhances its reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation and reduction, making it a versatile building block in organic synthesis.

Biological Activities

The biological activities of this compound include:

- Antibacterial Activity : Studies indicate that indole derivatives exhibit significant antibacterial properties. This compound has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, its activity has been compared favorably against established antibiotics like ampicillin .

- Antifungal Activity : The compound also demonstrates antifungal properties with effective minimum inhibitory concentrations (MIC) against several fungal strains. Its mechanism likely involves the inhibition of specific enzymes crucial for fungal survival .

- Antioxidant Properties : Indole derivatives are known for their antioxidant capabilities. This compound can scavenge free radicals, thereby protecting cells from oxidative stress .

- Anti-inflammatory Effects : Research has suggested that this compound may exert anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production .

The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets:

- Enzymatic Interactions : The compound may inhibit or activate specific enzymes involved in metabolic pathways. For example, it has been shown to interact with enzymes that play roles in bacterial cell wall synthesis and fungal ergosterol biosynthesis .

- Cell Signaling Pathways : It influences signaling pathways that regulate cellular processes such as proliferation and apoptosis. This modulation is critical in cancer therapy where the control of cell growth is necessary .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antibacterial Efficacy :

- Antifungal Activity :

- Cytotoxicity Studies :

Propiedades

IUPAC Name |

methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-16-10-6-8-7(11(17-2)12(10)18-3)5-9(14-8)13(15)19-4/h5-6,14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRVYVYBENLQJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C=C(NC2=C1)C(=O)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.